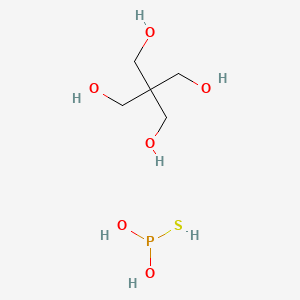
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is a unique compound with significant applications in various scientific fields. This compound, known for its complex structure and versatile reactivity, plays a crucial role in both industrial and research settings. Its molecular formula is C₅H₁₅O₆PS, and it is characterized by the presence of both hydroxyl and phosphorothious functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid typically involves the reaction of pentaerythritol with phosphorothious acid derivatives. One common method includes the esterification of pentaerythritol with polyisobutenyl thiophosphonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of catalysts to enhance the reaction rate and efficiency, followed by purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phosphorothious group can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphine derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a stabilizer for proteins and nucleic acids.
Industry: The compound is used in the production of flame retardants, lubricants, and plasticizers.
Mechanism of Action
The mechanism by which 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing their structure. The phosphorothious group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Pentaerythritol: Similar in structure but lacks the phosphorothious group.
Polyisobutenyl thiophosphonic acid: Contains the phosphorothious group but lacks the hydroxyl groups.
Uniqueness: 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is unique due to the presence of both hydroxyl and phosphorothious groups, which confer distinct chemical reactivity and versatility. This dual functionality makes it particularly valuable in applications requiring both hydrophilic and redox-active properties.
Properties
Molecular Formula |
C5H15O6PS |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid |
InChI |
InChI=1S/C5H12O4.H3O2PS/c6-1-5(2-7,3-8)4-9;1-3(2)4/h6-9H,1-4H2;1-2,4H |
InChI Key |
ATOQPQSUVZAQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)CO)O.OP(O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















